5-(3,4-Dimethylphenoxy)pentanoic acid

Description

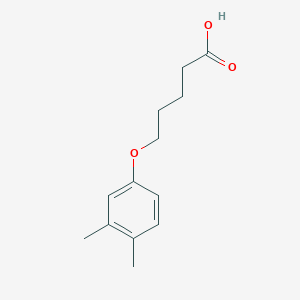

Structure

2D Structure

3D Structure

Properties

CAS No. |

87411-47-0 |

|---|---|

Molecular Formula |

C13H18O3 |

Molecular Weight |

222.28 g/mol |

IUPAC Name |

5-(3,4-dimethylphenoxy)pentanoic acid |

InChI |

InChI=1S/C13H18O3/c1-10-6-7-12(9-11(10)2)16-8-4-3-5-13(14)15/h6-7,9H,3-5,8H2,1-2H3,(H,14,15) |

InChI Key |

RAYMNJSHPCHAHD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)OCCCCC(=O)O)C |

Origin of Product |

United States |

Molecular and Cellular Pharmacology of Phenoxypentanoic Acid Derivatives

Exploration of Molecular Targets and Binding Mechanisms

While specific experimental data for 5-(3,4-Dimethylphenoxy)pentanoic acid is limited in publicly accessible literature, the molecular pharmacology of the broader class of phenoxyalkanoic acids has been a subject of investigation. Research into analogous compounds, including other isomers and derivatives, provides a framework for understanding the potential molecular targets and binding mechanisms.

Receptor binding assays are crucial for determining the affinity of a ligand for its specific receptor. These assays, often utilizing radiolabeled ligands, measure the concentration of a compound required to displace a known ligand from its binding site, typically expressed as an inhibition constant (Kᵢ) or IC₅₀ value.

For the class of phenoxyalkanoic acids, molecular targets often include nuclear receptors and G-protein coupled receptors. For instance, related compounds have been investigated for their affinity to endothelin receptors and free fatty acid receptors. nih.govnih.gov A comparative study on a related compound, dimethyl-phencynonate hydrochloride, highlighted differences in binding affinity of its optical isomers to muscarinic acetylcholine (B1216132) receptors, demonstrating the stereo-selectivity of receptor interactions. nih.gov The R(-) isomer showed a significantly higher affinity (Kᵢ = 763.75 nmol/L) compared to the S(+) isomer (Kᵢ = 1699 nmol/L) and the racemic mixture (Kᵢ = 3186 nmol/L). nih.gov

While direct binding data for this compound is not available, a hypothetical binding affinity comparison for a generic receptor target, based on data from analogous compounds, can be illustrated.

| Compound | Receptor Target | Binding Affinity (Kᵢ, nM) |

|---|---|---|

| Isomer A | Receptor X | 764 |

| Isomer B | Receptor X | 1699 |

| Racemic Mixture | Receptor X | 3186 |

Note: The data in this table is illustrative and based on findings for the related compound dimethyl-phencynonate hydrochloride to demonstrate the principles of receptor binding assays. nih.gov It does not represent experimental data for this compound.

Phenoxyalkanoic acid derivatives can also exert their effects by inhibiting specific enzymes. Enzyme inhibition studies are performed to determine the kinetic parameters of this interaction, such as the IC₅₀ value, and to elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).

For example, various phenoxyacetic acid derivatives have been evaluated as inhibitors of cyclooxygenase (COX) enzymes. nih.gov The mechanism of inhibition is critical; competitive inhibitors bind to the active site of the enzyme, directly competing with the substrate, while non-competitive inhibitors bind to an allosteric site, altering the enzyme's conformation and reducing its catalytic efficiency. The determination of these mechanisms often involves analyzing reaction rates at varying substrate and inhibitor concentrations.

| Compound Derivative | Target Enzyme | IC₅₀ (µM) | Mechanism of Inhibition |

|---|---|---|---|

| Phenoxyacetic Acid Derivative 1 | COX-2 | 0.06 | Competitive |

| Phenoxyacetic Acid Derivative 2 | COX-2 | 0.37 | Competitive |

| Phenoxyacetic Acid Derivative 3 | COX-1 | 8.02 | Competitive |

Note: This table contains representative data for different phenoxyacetic acid derivatives to illustrate the outputs of enzyme inhibition studies. nih.gov It does not represent experimental data for this compound.

Understanding the three-dimensional structure of a ligand bound to its protein target is fundamental to elucidating its mechanism of action. Techniques like X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy provide atomic-level insights into these interactions. These methods can reveal the specific amino acid residues involved in binding, the orientation of the ligand in the binding pocket, and any conformational changes in the protein upon ligand binding.

For instance, structural studies of aryloxyphenoxypropionates, a related class of compounds, bound to the acetyl-CoA carboxylase (ACCase) enzyme have shown that the aryloxyl group is positioned between the side chains of two conserved amino acid residues within the enzyme's active site, indicating a π-π stacking interaction. researchgate.net Such detailed structural information is invaluable for rational drug design and for understanding structure-activity relationships. While a crystal structure for this compound bound to a specific protein target is not available, these findings on related molecules underscore the importance of hydrophobic and aromatic interactions in the binding of this class of compounds.

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are essential for optimizing the potency and selectivity of a lead compound. By systematically modifying different parts of the molecule, researchers can determine which functional groups and structural features are critical for biological activity.

The position of the methyl groups on the phenoxy ring is a critical determinant of biological activity. The electronic and steric properties conferred by the substitution pattern influence how the molecule fits into a binding pocket and interacts with its target. Studies on various substituted phenoxyacetic and phenoxypropionate herbicides have demonstrated that the number and location of substituents on the aromatic ring significantly alter their biological effects. mdpi.comresearchgate.net

The length and structure of the alkanoic acid side chain are also pivotal for the activity of phenoxyalkanoic acid derivatives. The pentanoic acid (five-carbon) chain in this compound provides a specific spatial distance and flexibility between the aromatic ring and the terminal carboxylic acid group.

Studies on related compounds have shown that this chain length is often optimal for activity. For instance, in a series of phenoxyalkanoic acid derivatives designed as soluble guanylyl cyclase (sGC) activators, the pentanoic acid derivatives exhibited superior activity compared to analogues with shorter (butyric acid) or longer (hexanoic acid) chains. researchgate.net Similarly, research on other classes of bioactive molecules has shown a non-linear relationship between alkyl chain length and activity, where an intermediate chain length often provides the best balance of properties for membrane interaction and target engagement. researchgate.net Branching on the acid chain, such as the introduction of methyl groups, can also significantly impact potency and metabolic stability by altering the molecule's conformation and interaction with its target.

Impact of Carboxylic Acid Bioisosterism and Functional Group Modifications

In medicinal chemistry, the carboxylic acid group is a common feature in many active compounds but can be associated with poor pharmacokinetic properties. researchgate.net Bioisosteric replacement, where the carboxylic acid is replaced by a surrogate functional group with similar physical or chemical properties, is a key strategy to optimize molecules. nih.govdrughunter.comugent.be While specific studies on bioisosteric replacement for this compound are not documented, the principles applied to phenoxyalkanoic acids and other carboxylic acid-containing drugs are relevant.

Table 1: Comparison of Physicochemical Properties of Carboxylic Acid and Common Bioisosteres This table presents generalized data for the functional groups to illustrate the concept of bioisosterism.

| Functional Group | Typical pKa Range | General Lipophilicity | Key Features |

|---|---|---|---|

| Carboxylic Acid | 4.2 - 4.5 | Low | Strong H-bond acceptor; often ionized at physiological pH. |

| 1H-Tetrazole | 4.5 - 4.9 | Higher than COOH | Acidity similar to COOH; metabolically stable. drughunter.com |

| Sulfonamide | 9.0 - 10.0 | Higher than COOH | Weaker acid; can improve membrane permeability. drughunter.com |

Conformational Constraints and Their Effect on SAR

The three-dimensional shape (conformation) of a molecule is critical for its interaction with biological targets like enzymes and receptors. Introducing conformational constraints into a flexible molecule, such as one with an alkanoic acid chain, can lock it into a more biologically active conformation, thereby enhancing its potency and selectivity. This is a fundamental principle in structure-activity relationship (SAR) studies.

In Vitro Biological Activity Profiling (Preclinical Models)

Assessment of Antiproliferative and Cytotoxic Activities (e.g., Cancer Cell Lines)

There is a lack of specific published data on the antiproliferative and cytotoxic effects of this compound. However, the broader class of phenoxyacetic acid derivatives has been explored for potential anticancer applications. mdpi.com For example, newly synthesized phenoxyacetamide derivatives have been shown to induce apoptosis in hepatocellular carcinoma (HepG2) cells. mdpi.com One such compound demonstrated a potent cytotoxic effect on HepG2 cells with an IC₅₀ value of 1.43 μM, which was more potent than the reference drug 5-Fluorouracil (IC₅₀ of 5.32 μM) in the same study. mdpi.com The mechanism often involves the induction of programmed cell death (apoptosis), a desirable trait for anticancer agents. mdpi.comnih.gov These findings suggest that the phenoxyalkanoic acid scaffold could be a viable starting point for the development of novel antiproliferative agents.

Table 2: Representative Cytotoxic Activity of Related Phenoxy Acid Derivatives on Human Cancer Cell Lines The following data is illustrative of the compound class and not specific to this compound.

| Compound Type | Cell Line | Assay | Endpoint | Result (IC₅₀) |

|---|---|---|---|---|

| Phenoxyacetamide Deriv. I | HepG2 (Liver) | Cell Viability | 50% Inhibition | 1.43 µM mdpi.com |

| Phenoxyacetamide Deriv. II | HepG2 (Liver) | Cell Viability | 50% Inhibition | 6.52 µM mdpi.com |

| 5-Fluorouracil (Reference) | HepG2 (Liver) | Cell Viability | 50% Inhibition | 5.32 µM mdpi.com |

Evaluation of Antimicrobial and Antifungal Potency

Specific studies detailing the antimicrobial or antifungal potency of this compound are not available in the current literature. However, screening programs often evaluate novel chemical entities, including various acid derivatives, for such activities. Research on other pentanoic acid derivatives has demonstrated significant antibacterial potential. For instance, a series of (S,Z)-4-methyl-2-(4-oxo-5-((5-substitutedphenylfuran-2-yl)methylene)-2-thioxothiazolidin-3-yl)pentanoic acids showed good antibacterial activity against several Gram-positive bacteria, including multidrug-resistant clinical isolates, with minimum inhibitory concentration (MIC) values as low as 2 µg/mL. nih.gov Similarly, other heterocyclic structures are frequently evaluated for antimicrobial and antifungal properties. nih.govjmchemsci.com A dihydropyrrole derivative, 2-(3,4-dimethyl-2,5-dihydro-1H-pyrrol-2-yl)-1-methylethyl pentanoate, was found to be active against various Aspergillus and Candida species, with MIC₉₀ values ranging from 21.87 to 43.75 µg/mL. nih.gov

Table 3: Representative Antimicrobial Activity of Various Heterocyclic Derivatives This table provides examples of antimicrobial activity from the broader chemical literature to illustrate typical screening results and is not specific to this compound.

| Compound Class | Organism | Activity Type | Result (MIC) |

|---|---|---|---|

| Pentanoic Acid Derivative | Multidrug-Resistant S. aureus (MRSA) | Antibacterial | 2 µg/mL nih.gov |

| Pyrroloimidazole Salt | Staphylococcus aureus | Antibacterial | up to 4 µg/mL nih.gov |

| Dihydropyrrole Pentanoate | Candida albicans | Antifungal | 21.87 µg/mL nih.gov |

Investigation of Anti-inflammatory and Immunomodulatory Effects

While direct experimental evidence for the anti-inflammatory or immunomodulatory effects of this compound is limited, the general class of phenoxyalkanoic acids has been synthesized and assessed for these properties. nih.govnih.govoup.com These studies have established that the phenoxyalkanoic acid scaffold can serve as a basis for compounds with anti-inflammatory activity. oup.com Structure-activity relationship analyses have shown that substitutions on the phenoxy ring play a crucial role in modulating potency. oup.com For instance, introducing lipophilic groups at the meta- and para-positions of a benzamido-ring attached to the phenoxy group was found to enhance anti-inflammatory potency, whereas polar group substitutions reduced it. oup.com The mechanism of action for such compounds often involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), which are responsible for producing pro-inflammatory mediators. jddtonline.infojddtonline.info

Neurobiological Activity in Receptor-Specific Assays (e.g., Anticonvulsant)

There is no specific information available concerning the neurobiological or anticonvulsant activity of this compound. However, the broader chemical classes of phenolic and carboxylic acids are known to possess neuroprotective effects. nih.gov The neuroprotective mechanisms of phenolic compounds are varied and can include antioxidant, anti-inflammatory, anti-apoptotic, and glutamate-induced toxicity prevention pathways. nih.govtaylorfrancis.com Furthermore, structural analogs of pentanoic acid have been synthesized and evaluated for activity at specific neurological targets. For example, a series of cyclopropyl (B3062369) analogues of 2-amino-5-phosphonopentanoic acid (AP5) were developed and tested as competitive antagonists for the N-methyl-D-aspartate (NMDA) receptor, a key target in neurotransmission and neurotoxicity. nih.gov These studies highlight that the pentanoic acid backbone is a scaffold that can be modified to interact with central nervous system receptors, suggesting that phenoxypentanoic acid derivatives could warrant investigation for potential neurobiological activities.

Computational and Cheminformatics Approaches in Phenoxypentanoic Acid Research

Molecular Modeling and Docking Simulations for Binding Prediction

Molecular modeling and docking simulations are foundational computational techniques used to predict the interaction between a ligand, such as 5-(3,4-Dimethylphenoxy)pentanoic acid, and a macromolecular target, typically a protein. This approach is instrumental in structure-based drug design, allowing for the identification of potential binding modes and the estimation of binding affinity, which can guide the synthesis and optimization of new therapeutic agents.

The process begins with the three-dimensional structures of both the ligand and the target protein. Molecular docking software, such as AutoDock or Gold, then systematically explores various possible conformations of the ligand within the binding site of the protein. nih.gov These programs employ scoring functions to evaluate the favorability of each binding pose, calculating an estimated binding energy. Lower binding energy values typically indicate a more stable and favorable interaction. biointerfaceresearch.com For instance, in studies of other pentanoic acid derivatives, docking simulations have been used to predict binding energies against various anticancer targets, with scores indicating potential therapeutic efficacy. biointerfaceresearch.comresearchgate.net

In the context of this compound, docking simulations could be employed to screen a library of known protein structures to identify potential biological targets. If a target is known, such as a specific enzyme or receptor, docking can elucidate the key molecular interactions—like hydrogen bonds, hydrophobic interactions, and van der Waals forces—that stabilize the ligand-protein complex. For example, studies on similar compounds often reveal critical interactions with specific amino acid residues in the active site, which are essential for biological activity. mdpi.com The insights gained from these simulations are crucial for understanding the structural basis of the ligand's action and for designing derivatives with improved potency and selectivity. nih.gov

| Parameter | Description | Typical Software | Example Output |

|---|---|---|---|

| Binding Site Definition | Specifies the region on the target protein where docking is performed. | AutoDock, Gold, Schrödinger Suite | Grid box centered on active site residues |

| Search Algorithm | Method used to explore ligand conformations and orientations (e.g., genetic algorithm, Monte Carlo). | Lamarckian Genetic Algorithm (in AutoDock) | A set of diverse, low-energy binding poses |

| Scoring Function | A mathematical model used to estimate the binding affinity for a given pose. | Empirical free energy scoring functions | Binding energy (kcal/mol), Ki (inhibition constant) |

| Pose Clustering | Grouping of similar binding poses to identify the most probable binding mode. | RMSD-based clustering | Top-ranked cluster with the lowest energy score |

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are ligand-based drug design approaches that are particularly useful when the three-dimensional structure of the target protein is unknown. These methods correlate variations in the chemical structure of a series of compounds with their biological activities.

QSAR modeling aims to create a mathematical relationship between the physicochemical properties of molecules and their activities. nih.gov For a series of phenoxypentanoic acid derivatives, various molecular descriptors would be calculated, such as electronic (e.g., partial charges), steric (e.g., molecular volume), and hydrophobic (e.g., LogP) properties. researchgate.netmdpi.com Statistical methods, like multiple linear regression or machine learning algorithms, are then used to build a model that can predict the activity of new, untested compounds. nih.govmdpi.com A robust QSAR model is characterized by high correlation coefficients (R²) and predictive power (Q²). nih.gov Such models can guide the design of new derivatives of this compound by identifying which structural modifications are likely to enhance biological activity. researchgate.net

Pharmacophore modeling focuses on identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. pharmacophorejournal.comdovepress.com A pharmacophore model is generated by superimposing a set of active molecules and extracting the common chemical features responsible for their activity. ijper.org These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups. pharmacophorejournal.comresearchgate.net For this compound, a pharmacophore model could be developed based on a series of structurally similar active compounds. This model would serve as a 3D query for virtual screening of chemical databases to discover new molecules with potentially similar biological activity but diverse chemical scaffolds. ijper.orgnih.gov

| Modeling Approach | Key Components | Primary Application | Example Features/Descriptors |

|---|---|---|---|

| QSAR | Molecular Descriptors, Statistical Model | Predicting activity of new compounds | LogP, Molar Refractivity, Dipole Moment, Topological Indices |

| Pharmacophore | Chemical Features in 3D Space | Virtual screening and scaffold hopping | Hydrogen Bond Acceptor (HBA), Hydrogen Bond Donor (HBD), Hydrophobic (HY), Aromatic Ring (AR) |

In Silico Prediction of Pharmacological Targets and Selectivity

In silico target fishing is a computational strategy used to identify the potential protein targets of a small molecule, which is crucial for understanding its mechanism of action and potential off-target effects. mdpi.com These methods can be broadly categorized into ligand-based and receptor-based approaches.

Ligand-based target prediction relies on the principle that structurally similar molecules often bind to similar protein targets. For this compound, its chemical structure or fingerprint would be compared against large databases of compounds with known biological activities (e.g., ChEMBL, PubChem). mdpi.com A high similarity score to a set of known inhibitors of a particular enzyme, for example, would suggest that the enzyme is a potential target for the query compound.

Receptor-based methods, such as inverse docking, involve docking the small molecule against a large collection of 3D protein structures. The proteins are then ranked based on the predicted binding affinity, and the top-ranking proteins are considered potential targets. This approach can uncover novel targets that might not be identified through ligand similarity alone.

These predictive models can also provide insights into the selectivity of a compound. By predicting its binding affinity against a panel of related proteins (e.g., different subtypes of a receptor or members of an enzyme family), it is possible to estimate whether this compound is likely to be a selective or non-selective ligand. For example, multi-target QSAR models can be developed to simultaneously predict activity against different isoforms of a kinase, providing valuable information on selectivity profiles. nih.gov

Conformational Analysis and Ligand Dynamics

The biological activity of a molecule is intimately linked to its three-dimensional shape or conformation. Conformational analysis aims to identify the stable, low-energy conformations that a molecule is likely to adopt. For flexible molecules like this compound, which has several rotatable bonds in its pentanoic acid chain and the ether linkage, understanding its conformational preferences is critical.

Computational methods such as Density Functional Theory (DFT) and molecular mechanics force fields are used to calculate the potential energy of different conformations. eurjchem.com Studies on related phenoxyalkanoic acids have shown that the orientation of the side chain relative to the aromatic ring can be described as either synclinal or antiperiplanar, and the relative stability of these conformers can influence receptor binding. researchgate.net The presence of methyl groups on the phenyl ring, as in this compound, will further influence the rotational barriers and preferred geometries.

Molecular Dynamics (MD) simulations provide a more dynamic picture of a ligand's behavior. eurjchem.com An MD simulation calculates the trajectory of atoms and molecules over time, revealing how the ligand flexes and changes its conformation in a simulated environment, such as in water or when bound to a protein. biointerfaceresearch.com This technique can reveal the stability of a particular binding pose obtained from docking, show how the ligand and protein adapt to each other upon binding, and provide insights into the thermodynamics of the interaction. For example, MD simulations can show whether a ligand remains stably bound in the active site or if it is prone to dissociation, offering a more realistic assessment of the ligand-target interaction than static docking alone. nih.gov

Analytical and Spectroscopic Characterization Methodologies

Chromatographic Separations for Compound Analysis and Purification

Chromatography is a cornerstone of analytical chemistry, enabling the separation, identification, and purification of components within a mixture. For 5-(3,4-Dimethylphenoxy)pentanoic acid, various chromatographic techniques are applied to assess purity, monitor its synthesis, and isolate it from reaction byproducts.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of non-volatile or thermally sensitive compounds like this compound. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose. pensoft.net In a typical RP-HPLC setup, the compound is separated on a nonpolar stationary phase (such as C18) with a polar mobile phase. pensoft.netcipac.orgnih.gov

The retention of this compound is influenced by the composition and pH of the mobile phase. nih.gov A mobile phase commonly consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. eurl-pesticides.eunih.gov The pH is often adjusted with an acid (e.g., formic, acetic, or phosphoric acid) to suppress the ionization of the carboxylic acid group. nih.govnih.gov This protonation increases the compound's hydrophobicity, leading to stronger interaction with the C18 stationary phase and thus a longer retention time, ensuring a sharp peak shape. nih.gov Detection is typically achieved using a UV detector, as the benzene (B151609) ring in the molecule absorbs ultraviolet light, often monitored at wavelengths around 210 nm (for the carboxyl group) or 280 nm (for the aromatic ring). cipac.orgpensoft.net

Table 1: Typical RP-HPLC Conditions for Analysis of Phenoxyalkanoic Acids

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of GC with the detection power of MS. However, direct analysis of this compound by GC is challenging due to its low volatility and the polar nature of the carboxylic acid group, which can cause poor peak shape and adsorption on the column. libretexts.org

To overcome these limitations, derivatization is required. libretexts.org This process involves converting the polar carboxylic acid group into a less polar, more volatile ester or silyl (B83357) derivative. colostate.edugcms.cz

Alkylation (Esterification): This is a common method where the carboxylic acid is converted into an ester, typically a methyl ester. gcms.cz Reagents such as dimethylformamide dimethyl acetal (B89532) (DMF-DMA) or diazomethane (B1218177) can be used to achieve this transformation efficiently. colostate.eduresearchgate.net The resulting methyl ester is significantly more volatile and exhibits better chromatographic behavior.

Silylation: In this reaction, the active hydrogen of the carboxyl group is replaced by a silyl group, such as a trimethylsilyl (B98337) (TMS) group. libretexts.org Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are highly effective for this purpose. mdpi.com The resulting TMS-ester is thermally stable and volatile, making it suitable for GC-MS analysis. libretexts.org

Once derivatized, the compound can be readily analyzed by GC-MS, providing both a retention time for identification and a mass spectrum that can confirm the structure of the derivative.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a rapid, simple, and inexpensive technique used to monitor the progress of a chemical reaction, such as the synthesis of this compound. By periodically sampling the reaction mixture and analyzing it by TLC, chemists can observe the consumption of starting materials and the formation of the desired product.

A TLC plate (typically coated with silica (B1680970) gel, a polar stationary phase) is spotted with the starting material, the reaction mixture, and a "co-spot" containing both. The plate is then developed in a sealed chamber with an appropriate mobile phase (eluent). For a compound of moderate polarity like this compound, a mixture of a nonpolar solvent (e.g., hexane (B92381) or toluene) and a polar solvent (e.g., ethyl acetate) is effective. The ratio is adjusted to achieve good separation, where the product spot has a retention factor (Rf) of approximately 0.3-0.5.

After development, the spots are visualized, commonly under UV light, which reveals the aromatic rings of the reactant and product. The disappearance of the starting material spot in the reaction mixture lane and the appearance of a new product spot indicate that the reaction is proceeding.

Advanced Spectroscopic Techniques for Structural Elucidation

While chromatography is excellent for separation and purity assessment, spectroscopy is indispensable for determining the precise molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. It provides detailed information about the carbon-hydrogen framework.

¹H NMR: A proton NMR spectrum would provide information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, distinct signals would be expected for the aromatic protons, the two methyl groups on the ring, the three methylene (B1212753) groups of the pentanoic acid chain, and the acidic proton of the carboxyl group. rsc.org The splitting patterns (e.g., triplets for adjacent CH₂ groups) would help to confirm the connectivity of the aliphatic chain. rsc.org

¹³C NMR: A carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms. The spectrum would show characteristic signals for the aromatic carbons, the aliphatic carbons in the chain, the two methyl carbons, and a downfield signal for the carbonyl carbon of the carboxylic acid. rsc.orgrsc.org

2D-NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) provide further structural confirmation. A COSY spectrum would show correlations between adjacent protons, confirming the -CH₂-CH₂-CH₂- sequence in the pentanoic acid chain. An HSQC spectrum correlates each proton with the carbon atom to which it is directly attached, allowing for unambiguous assignment of both ¹H and ¹³C signals. hmdb.ca

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a vital technique for confirming the elemental composition of a molecule. Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy, typically to four or more decimal places. mdpi.com

The molecular formula for this compound is C₁₃H₁₈O₃. The theoretical monoisotopic mass, calculated using the most abundant isotopes of carbon, hydrogen, and oxygen, is 222.12559 Da. nih.gov

Using an HRMS instrument, often with a soft ionization technique like Electrospray Ionization (ESI), the experimental mass of the protonated molecule ([M+H]⁺) or deprotonated molecule ([M-H]⁻) is measured. mdpi.com An experimental finding of a mass that matches the theoretical value to within a very small error margin (e.g., ±5 ppm) provides unambiguous confirmation of the molecular formula C₁₃H₁₈O₃, as very few other combinations of elements would result in the same exact mass. mdpi.com This confirmation is a critical piece of evidence in establishing the identity of the compound.

Infrared (IR) and UV-Vis Spectroscopy for Functional Group Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are powerful, non-destructive techniques for elucidating the structural features of organic molecules like this compound. nih.gov IR spectroscopy is particularly adept at identifying specific functional groups by measuring the absorption of infrared radiation, which excites molecular vibrations. masterorganicchemistry.com UV-Vis spectroscopy, on the other hand, provides information about the electronic transitions within the molecule, especially those involving conjugated systems such as the aromatic ring.

The structure of this compound contains three key functional groups that give rise to characteristic signals in an IR spectrum: a carboxylic acid, an ether linkage, and a substituted aromatic ring. The carboxylic acid group is notable for two distinct vibrations: a very broad O-H stretching band, typically appearing in the 3300-2500 cm⁻¹ region, and a strong, sharp carbonyl (C=O) stretching band between 1780-1710 cm⁻¹. masterorganicchemistry.com The ether group is characterized by a C-O stretching vibration, which for an aryl-alkyl ether, is expected in the 1275-1200 cm⁻¹ (asymmetric) and 1075-1020 cm⁻¹ (symmetric) regions. The 3,4-dimethyl-substituted benzene ring will produce C-H stretching peaks just above 3000 cm⁻¹, and C=C stretching vibrations within the 1600-1450 cm⁻¹ range.

UV-Vis spectroscopy of this compound is primarily dictated by the electronic transitions of the dimethylphenoxy chromophore. Aromatic systems typically exhibit two main absorption bands: the E-band (around 180-220 nm) and the B-band (around 250-290 nm), which arise from π → π* transitions. The substitution on the benzene ring can cause a bathochromic shift (a shift to longer wavelengths) of these absorption maxima.

| Functional Group | Type of Vibration | Expected IR Absorption Range (cm⁻¹) |

| Carboxylic Acid (O-H) | Stretch, Hydrogen-bonded | 3300 - 2500 (very broad) |

| Alkyl C-H | Stretch | 2960 - 2850 |

| Aromatic C-H | Stretch | 3100 - 3000 |

| Carboxylic Acid (C=O) | Stretch | 1780 - 1710 (strong, sharp) |

| Aromatic C=C | Stretch | 1600 - 1450 |

| Aryl-Alkyl Ether (C-O) | Asymmetric Stretch | 1275 - 1200 |

Derivatization Strategies in Bioanalytical Research

Chemical Derivatization for Enhanced Detection in LC-MS/GC-MS

In bioanalytical research, direct analysis of compounds like this compound can be challenging due to factors such as low volatility, thermal instability, or poor ionization efficiency. researchgate.net Chemical derivatization is a crucial strategy to overcome these limitations by chemically modifying the analyte to produce a new compound with properties more suitable for analysis by Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS). researchgate.netresearchgate.net

For GC-MS analysis, the primary goal of derivatization is to increase the volatility and thermal stability of the analyte. gcms.cz The polar carboxylic acid group of this compound makes it non-volatile. Common derivatization reactions for carboxylic acids include:

Esterification: Converting the carboxylic acid to a more volatile ester, often a methyl ester using reagents like diazomethane, or a pentafluorobenzyl (PFB) ester using pentafluorobenzyl bromide (PFBBr). researchgate.net PFB esters are particularly useful as they are highly sensitive to electron capture detection (ECD).

Silylation: Replacing the acidic proton of the carboxyl group with a silyl group, such as a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group. researchgate.net Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used for this purpose. researchgate.net

For LC-MS analysis, derivatization aims to improve chromatographic behavior and, more importantly, enhance ionization efficiency in the mass spectrometer source (e.g., electrospray ionization - ESI). researchgate.net Carboxylic acids can exhibit poor ionization in ESI. Derivatization can introduce a permanently charged group or a moiety that is more easily ionized. Reagents like 3-nitrophenylhydrazine (B1228671) (3-NPH) can be used to derivatize carboxylic acids, forming hydrazones that show improved detection. nih.gov This modification can significantly increase the sensitivity and selectivity of the analysis. nih.gov

| Analytical Method | Derivatization Goal | Reagent Example | Resulting Derivative |

| GC-MS | Increase Volatility/Stability | Pentafluorobenzyl Bromide (PFBBr) | Pentafluorobenzyl Ester |

| GC-MS | Increase Volatility/Stability | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Trimethylsilyl Ester |

| LC-MS | Enhance Ionization Efficiency | 3-Nitrophenylhydrazine (3-NPH) with EDC/Pyridine | 3-Nitrophenylhydrazone |

| LC-MS | Enhance Ionization Efficiency | Isonicotinoyl Azide (INA) | Pyridyl Carbamate Derivative |

Applications in Metabolomics and Targeted Profiling

Metabolomics involves the comprehensive study of small molecules (metabolites) within a biological system. The analysis of carboxylic acids is a key component of metabolomics, as these compounds are central to many metabolic pathways. nih.gov However, the broad range of concentrations and the diverse physicochemical properties of metabolites present significant analytical challenges.

Chemical derivatization is an indispensable tool in metabolomics for the targeted profiling of specific classes of compounds, including phenoxyalkanoic acids. nih.gov By using a derivatizing agent that reacts specifically with the carboxylic acid functional group, researchers can selectively enhance the detection of these analytes in complex biological matrices like plasma or urine. nih.gov This targeted approach improves sensitivity, allowing for the quantification of low-abundance metabolites that might otherwise be undetectable. nih.gov

For instance, in a targeted profiling study aiming to quantify this compound, derivatization could be employed to:

Improve Chromatographic Resolution: Modifying the polarity of the analyte can improve its separation from other interfering compounds in the biological sample.

Increase Sensitivity and Lower Detection Limits: Enhanced ionization efficiency from derivatization leads to a stronger signal in the mass spectrometer, which is critical for detecting trace levels of the compound. researchgate.netddtjournal.com

Facilitate Multiplexed Analysis: Derivatization can be used to label different classes of metabolites, enabling the simultaneous analysis of multiple compound types in a single chromatographic run.

The use of stable isotope-labeled derivatizing agents can also facilitate more accurate quantification by introducing a heavy-isotope tag, which can be used as an internal standard. This approach helps to correct for matrix effects and variations in instrument response, leading to more reliable and reproducible results in metabolomic and targeted profiling studies.

Q & A

Q. How do reaction conditions (pH, solvent) impact the synthesis of heterocyclic derivatives from this compound?

- Answer : Acidic pH (~5-6) during filtration maximizes yields of thiol-containing intermediates (e.g., 1,3,4-oxadiazol-2-thiols) by minimizing salt formation. Methanol with catalytic acetic acid facilitates Schiff base formation in hydrazide coupling reactions .

Methodological Notes

- Synthetic Optimization : Use anhydrous THF and inert atmospheres to prevent side reactions in nucleophilic substitutions .

- Data Validation : Cross-reference experimental NMR shifts with computed chemical shifts (e.g., DFT) to resolve structural ambiguities .

- Ecological Testing : Follow OECD guidelines for biodegradability assays, as limited ecotoxicological data exist for this compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.